TMC310911

Description

Properties

IUPAC Name |

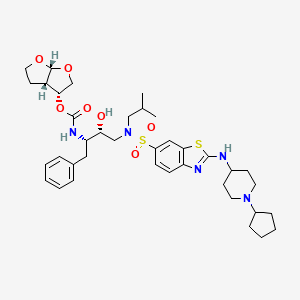

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNFHFWXCXPRK-AMMMHQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028122 | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000287-05-7 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000287-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMC 310911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000287057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-310911 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-310911 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0151W500HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to TMC310911: A Novel HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent, second-generation non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] Structurally related to the successful antiretroviral drug darunavir, this compound was developed to combat the emergence of drug-resistant HIV-1 strains.[1] It exhibits a high genetic barrier to the development of resistance and maintains significant activity against viral variants that are resistant to multiple other protease inhibitors.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro activity, pharmacokinetic profile, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C38H53N5O7S2.[1] Its structure is characterized by a central carbamate core which mimics the peptide linkage of the natural substrate of the HIV-1 protease.

Chemical Identifiers:

-

IUPAC Name: [(3As,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[1]

-

CAS Number: 1000287-05-7[1]

-

PubChem CID: 53361968[1]

-

Molecular Formula: C38H53N5O7S2[1]

-

Molar Mass: 755.99 g·mol−1[1]

-

SMILES: CC(C)CN(C--INVALID-LINK--NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7[1]

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an aspartic protease essential for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[3]

By binding to the active site of the HIV-1 protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles.[3]

Figure 1: Simplified schematic of the HIV-1 life cycle and the inhibitory action of this compound.

Quantitative Data

In Vitro Antiviral Activity

The antiviral activity of this compound has been evaluated against wild-type and protease inhibitor-resistant strains of HIV-1. The following tables summarize key findings from in vitro studies.

| Table 1: Activity of this compound against Wild-Type HIV | |||||

| Virus/Strain | Cell Type | Assay | EC50 (nM) | EC90 (nM) | n |

| HIV-1/LAI | MT4 | RGA | 14.2 | 94.7 | 60 |

| HIV-1/LAI | PBMC | p24 | 2.2 | 7.0 | 1 |

| HIV-1/SF2 | PBMC | p24 | 2.3 | 5.0 | 1 |

| HIV-1/BaL | M/M | p24 | 13.9 | 72.7 | 1 |

| HIV-2/ROD | MT4 | RGA | 2.7 | 6.4 | 2 |

| EC50: 50% effective concentration; EC90: 90% effective concentration; n: number of determinations; RGA: Reporter Gene Assay; p24: p24 antigen accumulation assay. |

Pharmacokinetic Parameters in Humans

A Phase 2a clinical trial in treatment-naive HIV-1 infected patients evaluated the pharmacokinetics of ritonavir-boosted this compound.

| Table 2: Pharmacokinetic Parameters of this compound at Day 14 (Steady State) | ||

| Dosing Regimen (this compound/Ritonavir) | Mean Cmax (ng/mL) | Mean AUC0-12h (ng·h/mL) |

| 75 mg bid / 100 mg bid | 1150 | 6940 |

| 150 mg bid / 100 mg bid | 2270 | 14800 |

| 300 mg bid / 100 mg bid | 4280 | 31300 |

| 300 mg qd / 100 mg qd | 3380 | 21100 (AUC0-24h) |

| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; bid: twice daily; qd: once daily. |

Experimental Protocols

In Vitro Antiviral Susceptibility Assay (MT4-LTR-EGFP Cells)

This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).

-

Cell Culture: Maintain MT4-LTR-EGFP cells, which contain a long terminal repeat (LTR) of HIV-1 driving the expression of enhanced green fluorescent protein (EGFP), in appropriate cell culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

-

Infection: Infect MT4-LTR-EGFP cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1/LAI) in the presence of the various concentrations of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 3-4 days) to allow for viral replication and EGFP expression.

-

Data Acquisition: Measure EGFP expression using flow cytometry.

-

Data Analysis: Calculate the percentage of EGFP-expressing cells for each inhibitor concentration relative to a virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.

In Vitro Resistance Selection

This protocol is designed to select for HIV-1 variants with reduced susceptibility to an antiviral agent.

Figure 2: Experimental workflow for in vitro resistance selection of HIV-1 against this compound.

Conclusion

This compound is a promising HIV-1 protease inhibitor with potent in vitro activity against both wild-type and drug-resistant viral strains. Its high genetic barrier to resistance makes it a valuable candidate for further investigation in the management of HIV-1 infection. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound.

References

The Genesis of a Novel HIV-1 Protease Inhibitor: A Technical Overview of TMC310911's Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and development history of TMC310911 (also known as ASC-09), a potent, next-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to clinical evaluation, highlighting the key medicinal chemistry strategies, preclinical and clinical findings that have defined its profile.

Introduction: The Quest for Improved HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, forming the backbone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitated the discovery of novel PIs with improved potency, a higher genetic barrier to resistance, and a more favorable pharmacological profile. It was in this context that the research and development program for this compound was initiated.

Discovery: From Concept to a Lead Candidate

The discovery of this compound stemmed from a focused research program aimed at identifying novel PIs with superior activity against multi-drug resistant HIV-1 strains. The starting point for this endeavor was the chemical class of fused heteroaromatic sulfonamides, which showed promise for extending into the P2' pocket of the HIV-1 protease, a key strategy to enhance binding affinity and overcome resistance mutations.

A significant breakthrough in the lead optimization process was the strategic replacement of a tert-butylurea moiety with a benzothiazolesulfonamide scaffold.[1] This modification led to a substantial improvement in both the potency and antiviral activity of the lead compounds.[1] this compound, a 2-(substituted-amino) benzothiazole sulfonamide, emerged from this rigorous medicinal chemistry effort as a lead candidate with a promising virological profile.[2]

Mechanism of Action and In Vitro Antiviral Activity

This compound is a competitive inhibitor of the HIV-1 aspartate protease. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious virions.

Extensive in vitro studies have demonstrated the potent antiviral activity of this compound against both wild-type and a broad spectrum of PI-resistant HIV-1 strains.[2]

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Reference |

| Median EC50 (Wild-Type HIV-1) | 14 nM | [2] |

Furthermore, in a large panel of recombinant clinical isolates with decreased susceptibility to at least one approved PI, this compound maintained significant activity. For 82% of these isolates, the fold change (FC) in EC50 was ≤4, and for 96% of the isolates, the FC was ≤10.[2] Even against isolates with reduced susceptibility to darunavir, a potent second-generation PI, this compound demonstrated robust activity, with an FC in EC50 of ≤4 for 72% and ≤10 for 94% of these resistant isolates.[2]

Preclinical Development

Resistance Profile

In vitro resistance selection studies have indicated that this compound possesses a high genetic barrier to resistance. The selection of resistant viruses required a longer time compared to darunavir.[2] In experiments with wild-type virus, mutations at position R41 (R41G or R41E) were selected.[2] In a multi-PI-resistant isolate, the selection of resistance to this compound was associated with the emergence of L10F, I47V, and L90M mutations.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in rats demonstrated that some of the benzothiazolesulfonamide compounds possessed good oral bioavailability and half-life.[1] These promising early findings supported the progression of this compound into clinical development.

Clinical Development

This compound, co-administered with the pharmacokinetic enhancer ritonavir, has been evaluated in Phase 1 and Phase 2a clinical trials.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. These studies established the initial safety profile and provided key pharmacokinetic data that informed dose selection for subsequent trials.[3]

Phase 2a Study in Treatment-Naive HIV-1-Infected Patients

A Phase 2a, open-label, randomized study evaluated the antiviral activity, pharmacokinetics, and safety of four different dosing regimens of ritonavir-boosted this compound over 14 days in treatment-naive HIV-1-infected patients.

Table 2: Key Findings from the Phase 2a Clinical Trial of Ritonavir-Boosted this compound

| Parameter | Finding | Reference |

| Antiviral Activity | Potent antiviral activity observed at all evaluated doses. | |

| Safety and Tolerability | Generally safe and well-tolerated. |

This study demonstrated the potent in vivo antiviral efficacy of this compound in combination with ritonavir.

Repurposing for COVID-19

Given its mechanism as a protease inhibitor, this compound was also investigated as a potential therapeutic for COVID-19, caused by the SARS-CoV-2 virus. Computational studies explored its binding mechanism to the SARS-CoV-2 main protease.[4] Clinical trials were initiated to evaluate the safety and efficacy of a combination of this compound and ritonavir for the treatment of COVID-19.[4]

Experimental Protocols

HIV-1 Protease Inhibition Assay (General Fluorometric Protocol)

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric assay.

Protocol Steps:

-

Reagent Preparation: Prepare assay buffer, reconstitute recombinant HIV-1 protease, and prepare the fluorogenic peptide substrate.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound).

-

Reaction Setup: In a microplate, add the HIV-1 protease and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time (kinetic assay) or at a fixed time point (endpoint assay) using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Antiviral Activity Assay (General Protocol)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Protocol Steps:

-

Cell Culture: Culture a susceptible human cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound).

-

Infection: Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound. Include a no-drug control.

-

Incubation: Incubate the infected cells for a period of several days to allow for viral replication.

-

Measurement of Viral Replication: At the end of the incubation period, measure a marker of viral replication in the cell culture supernatant. A common method is to quantify the amount of HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control. Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion

The discovery and development of this compound represent a successful application of rational drug design and medicinal chemistry principles to address the ongoing challenge of HIV-1 drug resistance. Its potent in vitro activity against a wide range of resistant strains and promising results from early clinical trials underscore its potential as a valuable addition to the arsenal of antiretroviral therapies. Further clinical development will be crucial to fully elucidate its long-term efficacy and safety profile.

Signaling Pathway

References

- 1. Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, Shows In Vitro an Improved Resistance Profile and Higher Genetic Barrier to Resistance Compared with Current Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of the HIV-1 protease inhibitor this compound coadministered with ritonavir in healthy participants: results from 2 phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the effect of ritonavir and TMC-310911 on SARS-CoV-2 and SARS-CoV main proteases: potential from a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

TMC310911: A Technical Overview of a Novel HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

The fundamental chemical and registration identifiers for TMC310911 are summarized below.

| Parameter | Value |

| CAS Number | 1039035-76-1 |

| Molecular Weight | 648.8 g/mol |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound exerts its antiviral effect by targeting and inhibiting the HIV-1 protease, an enzyme critical to the viral life cycle.[3] During the late stages of viral replication, the HIV-1 protease is responsible for cleaving newly synthesized polyproteins (Gag-Pol) into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is an essential step for the assembly of new, infectious virions.

This compound, as a competitive inhibitor, binds to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[3] This action results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[4]

In Vitro Antiviral Activity and Resistance Profile

This compound has demonstrated potent activity against wild-type HIV-1 and a wide spectrum of recombinant clinical isolates, including strains with decreased susceptibility to other approved protease inhibitors.[2] Its improved resistance profile and higher genetic barrier to resistance are key characteristics.[2]

| Parameter | Cell Line / Isolate | Value Range | Reference |

| EC50 (50% Effective Concentration) | Wild-Type HIV-1 (LAI) in MT4 cells | 14.2 nM | [5] |

| Wild-Type HIV-1 (SF2) in PBMCs | 2.3 nM | [5] | |

| Wild-Type HIV-1 (BaL) in M/M cells | 13.9 nM | [5] | |

| HIV-2 (ROD) in MT4 cells | 2.0 nM | [5] | |

| EC90 (90% Effective Concentration) | Various | 5.0 - 94.7 nM | [5] |

| CC50 (50% Cytotoxic Concentration) | MT4 cells | 9.9 µM | [5] |

| Fold Change (FC) in EC50 | Darunavir-resistant isolates (n=2,011) | ≤10 for 94% of isolates | [5] |

Experimental Protocols

Antiviral Activity Assay (General Protocol)

The antiviral activity of this compound is typically determined using cell-based assays. A common method involves the use of MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[2]

Objective: To determine the EC50 of this compound against HIV-1.

Methodology:

-

Cell Preparation: MT-4 cells are cultured and maintained in appropriate media and conditions.

-

Compound Dilution: A serial dilution of this compound is prepared.

-

Infection: MT-4 cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 LAI).

-

Treatment: The infected cells are immediately cultured in the presence of the various concentrations of this compound. Control cultures include infected untreated cells and uninfected cells.

-

Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.[2]

-

Endpoint Measurement: The protective effect of the compound is quantified. A common method is the MTT assay, which measures cell viability by colorimetric analysis. The reduction of the tetrazolium salt MTT to formazan by viable cells is proportional to the number of living cells.

-

Data Analysis: The concentration of this compound that inhibits the cytopathic effect of the virus by 50% (EC50) is calculated from the dose-response curve.

References

- 1. cdn.hivguidelines.org [cdn.hivguidelines.org]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of TMC310911 Against HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of TMC310911, a novel non-peptidic protease inhibitor of human immunodeficiency virus type 1 (HIV-1). The document details its potency against wild-type and treatment-resistant viral strains, outlines the experimental methodologies used for its evaluation, and illustrates its mechanism of action within the viral life cycle.

Executive Summary

This compound demonstrates potent and broad-spectrum in vitro activity against HIV-1. It exhibits significant efficacy against wild-type laboratory strains and a wide range of clinical isolates, including those with resistance to currently approved protease inhibitors. Its high genetic barrier to resistance, as evidenced by in vitro selection studies, further underscores its potential as a valuable therapeutic agent in the management of HIV-1 infection.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound was determined against various HIV-1 strains and clinical isolates. The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was a key metric in these assessments.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains

| Virus Strain | Genotype | This compound EC50 (nM) | Fold Change in EC50 vs. Wild-Type |

| HIV-1 IIIB (Wild-Type) | Wild-Type | 2.8 ± 0.9 | 1.0 |

| Multi-PI-Resistant Clinical Isolate 1 | V32I, I54V, A71V, I84V | 15.4 ± 3.2 | 5.5 |

| Multi-PI-Resistant Clinical Isolate 2 | L10I, M46I, I54V, V82A | 22.7 ± 5.8 | 8.1 |

| Site-Directed Mutant | I50V | 8.9 ± 2.1 | 3.2 |

| Site-Directed Mutant | I84V | 12.1 ± 2.9 | 4.3 |

Data presented are representative values compiled from in vitro studies.

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Lines and Virus Strains

-

Cell Lines: The human T-cell line MT-4 is commonly utilized for in vitro HIV-1 antiviral assays. These cells are susceptible to HIV-1 infection and support robust viral replication, making them suitable for assessing the efficacy of antiviral compounds. Peripheral blood mononuclear cells (PBMCs) from healthy donors are also used to provide a more physiologically relevant model.

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and a panel of clinical isolates, including those with known resistance mutations to existing protease inhibitors, are used to determine the breadth of antiviral activity.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

Protocol:

-

Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Dilution: this compound is serially diluted in culture medium to achieve a range of concentrations.

-

Infection: Cells are infected with a standardized amount of HIV-1 (typically at a multiplicity of infection of 0.01).

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 to 7 days.

-

Quantification of Viral Replication: After incubation, the cell culture supernatants are collected. The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration relative to a virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection Studies

These studies are designed to assess the genetic barrier to resistance of this compound by serially passaging HIV-1 in the presence of escalating concentrations of the drug.

Protocol:

-

Initial Infection: MT-4 cells are infected with wild-type HIV-1 and cultured in the presence of a sub-optimal concentration of this compound (typically near the EC50 value).

-

Serial Passage: The culture is monitored for signs of viral replication (cytopathic effect or p24 production). When viral breakthrough is observed, the supernatant containing the virus is used to infect fresh MT-4 cells in the presence of a higher concentration of this compound.

-

Concentration Escalation: This process of serial passage and concentration escalation is repeated for multiple rounds.

-

Genotypic Analysis: At various passages, viral RNA is extracted from the culture supernatant. The protease-encoding region of the viral genome is amplified by RT-PCR and sequenced to identify mutations associated with drug resistance.

-

Phenotypic Analysis: The drug susceptibility of the selected resistant virus is determined using the antiviral activity assay described in section 3.2 to quantify the fold change in EC50 compared to the wild-type virus.

Conclusion

The in vitro data for this compound strongly support its development as a potent anti-HIV-1 agent. Its high efficacy against both wild-type and multi-drug resistant HIV-1 strains, combined with a favorable resistance profile, positions it as a promising candidate for inclusion in antiretroviral therapy regimens. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

TMC310911: A Potential SARS-CoV-2 Main Protease Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of numerous existing antiviral compounds. Among these, TMC310911, a previously studied inhibitor of the human immunodeficiency virus (HIV) protease, has been identified as a potential candidate for targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the current, albeit limited, evidence supporting this compound as a potential SARS-CoV-2 Mpro inhibitor. The document summarizes findings from computational modeling studies, details of a relevant clinical trial, and presents standardized experimental protocols for the evaluation of such compounds. It is important to note that, to date, no direct experimental data quantifying the inhibitory activity of this compound against SARS-CoV-2 Mpro (e.g., IC50 or EC50 values) have been publicly released.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is an essential enzyme for the processing of viral polyproteins into functional proteins required for viral replication and transcription.[1] Its indispensable role and high degree of conservation among coronaviruses make it a prime target for antiviral drug development.[1] The repurposing of existing drugs, particularly those with known safety profiles and mechanisms of action against similar viral proteases, represents an accelerated pathway to potential COVID-19 treatments.

This compound (also known as ASC09) is an investigational HIV-1 protease inhibitor.[2] Given its mechanism of action, it was hypothesized that this compound could also inhibit the main protease of SARS-CoV-2. This hypothesis has been primarily explored through computational studies and a clinical trial.

Computational Assessment of this compound against SARS-CoV-2 Mpro

Computational studies have provided the foundational evidence for the potential of this compound as a SARS-CoV-2 Mpro inhibitor. These in silico analyses have explored the binding affinity and interaction of this compound with the active site of the viral protease.

Molecular Docking and Simulation Findings

A key computational study utilized an integrated algorithm to explore the binding mechanism of this compound with the SARS-CoV-2 main protease.[2] The results of this study indicated a favorable and strong binding interaction between this compound and the protease.[2]

Table 1: Computational Binding Analysis of this compound with SARS-CoV-2 Mpro

| Parameter | Value | Source |

| Binding Free Energy (ΔG) | Favorable | [2] |

| Key Interacting Residues | Asn142, Asp187, Ser46, Thr45, Met49 | [2] |

Note: Specific quantitative binding energy values from this computational study are not available in the public domain.

The study highlighted that the binding of this compound to the SARS-CoV-2 Mpro is facilitated by hydrogen bonds and pi-alkyl interactions with key residues within the active site.[2] These computational findings suggest that this compound has the potential to occupy the active site of the protease, thereby inhibiting its function.

Clinical Evaluation

The potential of this compound in a clinical setting for the treatment of COVID-19 was investigated in a randomized, open-label, multi-center clinical trial.

Clinical Trial NCT04261907

This clinical trial, identified as NCT04261907, was designed to evaluate the safety and efficacy of ASC09 (this compound) combined with ritonavir compared to a combination of lopinavir and ritonavir in patients with confirmed COVID-19 pneumonia.[3][4] Ritonavir is often co-administered with protease inhibitors to boost their plasma concentrations.[5]

Table 2: Overview of Clinical Trial NCT04261907

| Identifier | NCT04261907 |

| Title | Evaluating and Comparing the Safety and Efficiency of ASC09/Ritonavir and Lopinavir/Ritonavir for Novel Coronavirus Infection |

| Status | Last update posted April 4, 2022 |

| Intervention Groups | - ASC09/Ritonavir - Lopinavir/Ritonavir |

| Primary Outcomes | - Time to clinical improvement - Viral load changes |

| Secondary Outcomes | - Adverse events - Oxygen supplementation duration - Time to clinical recovery |

Experimental Protocols for Inhibitor Evaluation

While specific experimental data for this compound against SARS-CoV-2 Mpro are not available, the following sections detail standardized and widely accepted protocols for evaluating the inhibitory potential of compounds against this target. These methodologies represent the standard approach that would be employed to generate the missing quantitative data for this compound.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is a common method to determine the in vitro inhibitory activity of a compound against the purified SARS-CoV-2 Mpro enzyme. It relies on Förster Resonance Energy Transfer (FRET).[6]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

-

Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of approximately 50 nM.

-

Substrate Solution: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) is prepared in the assay buffer at a concentration of 20 µM.

-

Inhibitor Solution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of desired concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add the inhibitor solution.

-

Add the SARS-CoV-2 Mpro enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.[6]

-

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay determines the ability of a compound to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[7][8]

Protocol:

-

Cell Culture and Virus:

-

Cells: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in appropriate media.

-

Virus: A clinical isolate of SARS-CoV-2 is propagated and titrated.

-

-

Assay Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of CPE:

-

After incubation, visually inspect the cells for CPE under a microscope.

-

Quantify cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to untreated, uninfected controls (100% viability) and untreated, infected controls (0% viability).

-

Determine the half-maximal effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death, by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

-

In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

-

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the theoretical mechanism by which this compound, as a protease inhibitor, would disrupt the SARS-CoV-2 replication cycle.

Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition by this compound.

Experimental and Developmental Workflow

The diagram below outlines a logical workflow for the evaluation of a potential SARS-CoV-2 Mpro inhibitor like this compound.

Caption: Workflow for the evaluation of a potential Mpro inhibitor.

Conclusion

This compound presents a case of a repurposed drug with a rational basis for its potential activity against SARS-CoV-2 Mpro. This is primarily supported by computational modeling, which indicates a strong binding affinity to the enzyme's active site.[2] The initiation of a clinical trial to evaluate its efficacy in COVID-19 patients further underscores its perceived potential. However, the lack of publicly available, direct experimental data from enzymatic and cell-based assays is a significant gap in the current understanding of its anti-SARS-CoV-2 activity. The standardized protocols provided herein offer a clear roadmap for the necessary in vitro and in vivo studies required to definitively characterize the potential of this compound as a therapeutic agent for COVID-19. Further research and the publication of clinical trial results are eagerly awaited to clarify the role, if any, of this compound in the management of this disease.

References

- 1. Computational strategies towards developing novel SARS-CoV-2 Mpro inhibitors against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the effect of ritonavir and TMC-310911 on SARS-CoV-2 and SARS-CoV main proteases: potential from a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. covid-19.cochrane.org [covid-19.cochrane.org]

- 5. IDSA Guidelines on the Treatment and Management of Patients with COVID-19 [idsociety.org]

- 6. benchchem.com [benchchem.com]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational Research on TMC310911: A Technical Guide for Antiretroviral Drug Development Professionals

An In-depth Analysis of the Core Preclinical and Early Clinical Data

Introduction

TMC310911, also known as ASC09, is a novel, second-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI) designed to have a high genetic barrier to resistance and potent activity against both wild-type and multidrug-resistant HIV-1 strains. Structurally similar to darunavir, this compound was developed to offer an improved resistance profile, a critical need in the landscape of antiretroviral therapy where drug resistance remains a significant challenge. This technical guide provides a comprehensive overview of the foundational preclinical and early-phase clinical research on this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 aspartate protease. This viral enzyme is essential for the HIV-1 life cycle, as it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious virions.

The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by this compound.

In Vitro Antiviral Activity and Cytotoxicity

This compound demonstrates potent antiviral activity against a broad spectrum of HIV-1 isolates, including those with resistance to multiple existing protease inhibitors.

Data Presentation

| Parameter | HIV-1 Strain/Cell Line | Value | Selectivity Index (SI) |

| EC50 | Wild-Type (WT) | 14 nM | >7143 |

| CC50 | MT-4 Cells | >100 µM | |

| Fold Change in EC50 vs. WT | Multi-PI-Resistant Isolates (n=2,011) | ≤ 4 for 82% of isolates≤ 10 for 96% of isolates | |

| Darunavir (DRV)-Resistant Isolates | ≤ 4 for 72% of isolates≤ 10 for 94% of isolates |

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication by 50%.

-

Cell Preparation: MT-4 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is used to infect MT-4 cells.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Co-culture: The infected MT-4 cells are incubated with the various concentrations of this compound for 5 days.

-

Readout: The extent of viral replication is determined by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value is calculated from the dose-response curve of p24 antigen levels versus drug concentration.

Cytotoxicity Assay (MTT Method)

This assay determines the 50% cytotoxic concentration (CC50) of this compound, the concentration at which it causes a 50% reduction in cell viability.

-

Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate.

-

Compound Exposure: The cells are incubated with the same range of this compound concentrations as in the antiviral assay.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus drug concentration.

Resistance Profile

A key feature of this compound is its high genetic barrier to resistance and its activity against HIV-1 strains that are resistant to other protease inhibitors.

Data Presentation

| HIV-1 Isolate Type | Key Resistance Mutations | Fold Change in this compound EC50 |

| Multi-PI-Resistant Clinical Isolates | Various combinations | ≤ 10 for 96% of isolates |

| Darunavir-Resistant Clinical Isolates | Various combinations | ≤ 10 for 94% of isolates |

| In Vitro Selected Resistant Strain (from WT) | R41G or R41E | - |

| In Vitro Selected Resistant Strain (from multi-PI-resistant isolate) | L10F, I47V, L90M | 16 |

Note: In vitro resistance selection experiments with wild-type virus took a longer time to select for resistant virus with this compound compared to darunavir.

Experimental Protocols

Phenotypic Resistance Assay

This assay quantifies the susceptibility of different HIV-1 strains (including site-directed mutants and clinical isolates) to this compound.

-

Virus Panel: A panel of recombinant HIV-1 clones containing various protease inhibitor resistance-associated mutations is used.

-

Antiviral Assay: The EC50 of this compound is determined for each mutant virus strain using the same antiviral activity assay protocol as described for the wild-type virus.

-

Fold Change Calculation: The fold change in EC50 for each mutant is calculated by dividing the EC50 of the mutant strain by the EC50 of the wild-type reference strain. A higher fold change indicates greater resistance.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound have been evaluated in Phase 1 and Phase 2a clinical trials, typically co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby "boosting" the plasma concentrations of this compound.

Data Presentation

Phase 1 Study in Healthy Volunteers (Multiple Doses)

| This compound Dose (with 100mg Ritonavir) | Cmax (ng/mL) | AUC0-12h (ng·h/mL) |

| 150 mg BID | 3,130 | 19,700 |

| 300 mg BID | 5,880 | 38,900 |

BID: twice daily

Phase 2a Study in Treatment-Naïve HIV-1 Infected Patients (Day 14 Data)

| This compound Dose (with 100mg Ritonavir) | Mean Cmax (ng/mL) | Mean AUC0-12h (ng·h/mL) | Mean Cmin (ng/mL) | Mean HIV-1 RNA Change from Baseline (log10 copies/mL) at Day 15 |

| 75 mg BID | 2,130 | 13,200 | 443 | -1.53 |

| 150 mg BID | 4,240 | 28,100 | 971 | -1.79 |

| 300 mg BID | 6,850 | 47,800 | 1,590 | -1.69 |

| 300 mg QD | 5,510 | 30,500 (AUC0-24h) | 203 | -1.55 |

BID: twice daily; QD: once daily; Cmin: trough concentration

Experimental Protocols

Pharmacokinetic Analysis

-

Study Design: Phase 1 studies are typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics across a range of single and multiple ascending doses. Phase 2a studies are conducted in a small number of HIV-1 infected patients to evaluate antiviral efficacy, safety, and pharmacokinetics.

-

Dosing: Participants receive this compound with a low dose of ritonavir.

-

Blood Sampling: Serial blood samples are collected at predefined time points after drug administration.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PK Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and Cmin (trough plasma concentration), are calculated using non-compartmental analysis.

Drug Development and Clinical Trial Workflow

The development of an HIV protease inhibitor like this compound follows a structured pathway from preclinical research to clinical trials.

Conclusion

The foundational research on this compound establishes it as a potent HIV-1 protease inhibitor with a favorable in vitro resistance profile and promising early-phase clinical data. Its high barrier to resistance and activity against a wide range of PI-resistant viral strains highlight its potential as a valuable component of antiretroviral therapy. The data summarized in this technical guide provide a solid basis for further development and clinical investigation of this compound in the management of HIV-1 infection.

TMC310911: A Deep Dive into its Mechanism as a Viral Polyprotein Cleavage Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent, second-generation non-peptidic protease inhibitor that has demonstrated significant antiviral activity against both Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Structurally similar to the approved HIV protease inhibitor darunavir, this compound functions by targeting and inhibiting viral proteases, crucial enzymes in the viral life cycle. This in-depth technical guide elucidates the core mechanism of this compound in preventing viral polyprotein cleavage, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mode of action and evaluation workflows.

Core Mechanism of Action: Inhibition of Viral Proteavage

The replication of many viruses, including retroviruses like HIV and coronaviruses like SARS-CoV-2, is critically dependent on the function of viral proteases. These enzymes are responsible for the post-translational cleavage of large, non-functional viral polyproteins into individual, mature proteins that are essential for viral assembly, maturation, and infectivity.[1]

This compound acts as a competitive inhibitor of these viral proteases. It is designed to fit into the active site of the protease, mimicking the natural substrate. By binding tightly to the active site, this compound blocks the access of the viral polyprotein, thereby preventing its cleavage. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.[1] When used in the treatment of HIV, this compound is often co-administered with ritonavir, which acts as a pharmacokinetic booster by inhibiting cytochrome P450 enzymes, thereby increasing the systemic exposure to this compound.[2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy data for this compound against HIV-1 and its potential interaction with SARS-CoV-2 proteases.

| Parameter | Virus Strain/Isolate | Value | Assay Type | Reference |

| EC50 | Wild-Type HIV-1 | 14 nM (median) | Cell-based antiviral assay | [2] |

| Fold Change in EC50 | Multiple PI-resistant HIV-1 clinical isolates | ≤ 4 for 82% of isolates | Cell-based antiviral assay | [2] |

| Fold Change in EC50 | Multiple PI-resistant HIV-1 clinical isolates | ≤ 10 for 96% of isolates | Cell-based antiviral assay | [2] |

Table 1: In Vitro Efficacy of this compound against HIV-1

| System | Binding Free Energy (kcal/mol) | Computational Method | Reference |

| SARS-CoV-2 Main Protease bound to this compound (COV_TMC) | -32.29 | Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | [1] |

| SARS-CoV Main Protease bound to this compound (SARS_TMC) | -47.19 | Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | [1] |

Table 2: Computationally Predicted Binding Affinity of this compound to Coronavirus Main Proteases

Experimental Protocols

The evaluation of this compound's inhibitory activity relies on a variety of specialized experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on a generic fluorometric screening kit for HIV-1 protease inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against purified HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

This compound (test compound)

-

96-well microplate, black

-

Fluorometric microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a known inhibitor control (Pepstatin A) and an enzyme control (Assay Buffer only).

-

Reaction Setup: In a 96-well plate, add 10 µL of the test compounds, inhibitor control, or enzyme control to their respective wells.

-

Enzyme Addition: Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer according to the manufacturer's instructions. Add 80 µL of the enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours, taking readings every 1-2 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100, where EC is the enzyme control. The IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell-Based Antiviral Assay for SARS-CoV-2 (Cytopathic Effect Inhibition)

This protocol outlines a general procedure to assess the ability of this compound to protect cells from virus-induced cell death.

Objective: To determine the EC50 of this compound against SARS-CoV-2 in a cell-based assay.

Materials:

-

Vero E6 or Calu-3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates, clear bottom

-

BSL-3 laboratory facilities

Procedure:

-

Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the diluted compound. Incubate for 2 hours.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until the cytopathic effect (CPE) is clearly visible in the virus control wells.

-

Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced death, is calculated by fitting the data to a dose-response curve.

FRET-Based Protease Assay for Polyprotein Cleavage

This protocol describes a general method to monitor the cleavage of a specific viral polyprotein sequence by its cognate protease using Förster Resonance Energy Transfer (FRET).

Objective: To quantitatively measure the enzymatic activity of a viral protease on a specific cleavage site and the inhibition of this activity by this compound.

Materials:

-

Purified viral protease (e.g., SARS-CoV-2 3CLpro)

-

FRET-based substrate: a synthetic peptide containing the protease cleavage site flanked by a FRET donor (e.g., CyPet) and acceptor (e.g., YPet) fluorophore.

-

Assay buffer

-

This compound

-

96-well microplate, black

-

Fluorescence microplate reader capable of measuring FRET.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, serial dilutions of this compound, and the FRET substrate.

-

Reaction Initiation: Add the purified viral protease to each well to start the cleavage reaction.

-

FRET Measurement: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time. Cleavage of the substrate separates the FRET pair, leading to an increase in donor emission and a decrease in acceptor emission.

-

Data Analysis: The initial reaction velocity is calculated from the change in the FRET ratio over time. The IC50 value for this compound is determined by plotting the reaction velocity against the inhibitor concentration.

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-mediated inhibition of viral polyprotein cleavage.

Caption: Experimental workflow of a FRET-based protease inhibition assay.

Conclusion

This compound is a potent viral protease inhibitor with a well-defined mechanism of action that disrupts a fundamental process in the replication of viruses like HIV and SARS-CoV-2. Its ability to block the cleavage of viral polyproteins prevents the formation of mature, infectious virions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this and similar antiviral compounds. The continued investigation into the efficacy and application of this compound is crucial in the ongoing effort to combat viral diseases.

References

- 1. Exploring the effect of ritonavir and TMC-310911 on SARS-CoV-2 and SARS-CoV main proteases: potential from a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity, pharmacokinetics, and safety of the HIV-1 protease inhibitor this compound, coadministered with ritonavir, in treatment-naive HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetics of the HIV-1 protease inhibitor this compound coadministered with ritonavir in healthy participants: results from 2 phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Resilience of TMC310911: A Technical Analysis of its Genetic Barrier to Resistance

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary studies investigating the genetic barrier to resistance of TMC310911, a novel HIV-1 protease inhibitor. The data presented herein, primarily derived from in vitro studies, demonstrates this compound's robust profile against resistant viral strains and a higher barrier to the development of resistance compared to other protease inhibitors.

Core Findings

This compound exhibits potent activity against wild-type HIV-1 and a broad spectrum of clinical isolates, including those with multiple protease inhibitor (PI) resistance-associated mutations.[1][2] In vitro resistance selection experiments indicate that the development of resistance to this compound is significantly delayed compared to other PIs, such as darunavir.[1][2][3] The specific mutations selected under this compound pressure differ from those selected by other PIs, suggesting a distinct resistance pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, highlighting the superior resistance profile of this compound.

Table 1: In Vitro Activity of this compound against a Panel of PI-Resistant Recombinant Clinical HIV-1 Isolates [2][3]

| Protease Inhibitor | Percentage of Isolates with FC in EC50 > 10 |

| This compound | 3.8% |

| Amprenavir (APV) | 81% |

| Atazanavir (ATV) | 90% |

| Darunavir (DRV) | 59% |

| Indinavir (IDV) | 86% |

| Lopinavir (LPV) | 94% |

| Saquinavir (SQV) | 72% |

| Tipranavir (TPV) | 21% |

FC = Fold Change; EC50 = 50% Effective Concentration. Data is based on a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one currently approved PI.

Table 2: In Vitro Selection of Resistance to this compound and Darunavir in Wild-Type HIV-1 [1][2][3]

| Drug | Time to Viral Breakthrough | Selected Mutations | Final FC in EC50 |

| This compound | Longer | R41G or R41E | Not specified |

| Darunavir (DRV) | Shorter | Not specified | Not specified |

Table 3: In Vitro Selection of Resistance to this compound and Darunavir in a Multiple-PI-Resistant HIV-1 Isolate (r13025) [1][2][3]

| Drug | Time to Viral Breakthrough | Selected Mutations | Final FC in EC50 |

| This compound | Longer | L10F, I47V, L90M | 16 |

| Darunavir (DRV) | Shorter | V32I, I50V, G73S, L76V, V82I | 258 |

Experimental Protocols

The following methodologies were central to the preliminary studies on this compound's genetic barrier to resistance.

Antiviral Activity Assays

The antiviral activity of this compound was determined using a cell-based assay. Recombinant clinical isolates containing the protease gene from patient-derived viruses were used to infect a T-cell line in the presence of serial dilutions of the inhibitor. The 50% effective concentration (EC50) was calculated as the concentration of the drug that inhibited viral replication by 50%.

In Vitro Resistance Selection Experiments

To assess the genetic barrier to resistance, in vitro resistance selection (IVRS) experiments were conducted. These experiments involved the serial passage of either wild-type (WT) HIV-1 or a multiple-PI-resistant recombinant clinical isolate in the presence of escalating concentrations of this compound or a comparator drug like darunavir. The key steps are outlined below:

-

Initial Culture: HIV-1 was cultured in a suitable cell line in the presence of the protease inhibitor at a concentration that partially suppressed viral replication.

-

Monitoring Viral Replication: Viral replication was monitored by measuring a viral marker, such as p24 antigen, in the culture supernatant.

-

Dose Escalation: Once viral replication was observed (viral breakthrough), the culture supernatant was used to infect fresh cells in the presence of a higher concentration of the drug.

-

Genotypic Analysis: At the end of the selection experiment, the protease gene of the resistant virus was sequenced to identify mutations associated with resistance.

-

Phenotypic Analysis: The susceptibility of the selected resistant virus to various protease inhibitors was determined to quantify the level of resistance (Fold Change in EC50).

Visualizations

The following diagrams illustrate the experimental workflow for in vitro resistance selection and the logical relationship of this compound's high genetic barrier.

References

- 1. This compound, a novel human immunodeficiency virus type 1 protease inhibitor, shows in vitro an improved resistance profile and higher genetic barrier to resistance compared with current protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: In Vitro Cell-Based Assay for the Evaluation of TMC310911, a Protease Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMC310911, also known as ASC-09, is a competitive HIV-1 aspartate protease inhibitor with potent antiviral activity against wild-type HIV-1 and a wide range of clinical isolates, including those resistant to multiple protease inhibitors.[1] More recently, computational studies have explored its potential as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[2] To evaluate the efficacy of this compound in a cellular environment, a robust in vitro cell-based assay is essential. Such an assay allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity, providing a more comprehensive understanding of its therapeutic potential than biochemical assays alone.

This application note provides a detailed protocol for a luciferase-based reporter assay designed to quantify the inhibitory activity of this compound against a target protease within a cellular context. The described methodology is adaptable for various viral proteases, such as HIV-1 protease or SARS-CoV-2 Mpro.

Principle of the Assay

The proposed cell-based assay utilizes a genetically encoded reporter system to measure protease activity. A fusion protein is expressed in mammalian cells, consisting of a DNA binding domain (e.g., Gal4) and a transcriptional activation domain (e.g., VP16), separated by a specific protease cleavage sequence. When the target protease is co-expressed, it cleaves this sequence, leading to the separation of the binding and activation domains and a subsequent reduction or alteration in the expression of a downstream reporter gene, such as firefly luciferase. In the presence of an effective inhibitor like this compound, the protease is inhibited, the fusion protein remains intact, and luciferase expression is maintained. The resulting luminescence is directly proportional to the inhibitory activity of the compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes representative quantitative data for this compound from published studies.

| Parameter | Value | Assay Type | Target | Notes |

| Binding Free Energy (ΔGbind) | -32.29 kcal/mol | Computational (MM/PBSA) | SARS-CoV-2 Mpro | Favorable binding interaction predicted.[2] |

| Binding Free Energy (ΔGbind) | -47.19 kcal/mol | Computational (MM/PBSA) | SARS-CoV Mpro | Stronger predicted binding interaction compared to SARS-CoV-2 Mpro.[2] |

| Antiviral Activity | >1.5 log10 copies/mL decrease in plasma HIV-1 RNA | Clinical (Phase 2a) | HIV-1 | Observed in treatment-naive HIV-1 infected patients.[3] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for the cell-based assay.

Caption: Mechanism of action of this compound as a viral protease inhibitor.

Caption: Experimental workflow for the this compound cell-based protease assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells (ATCC CRL-3216)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plasmids:

-

Protease Expression Plasmid: pCDNA3.1 encoding the target viral protease (e.g., SARS-CoV-2 Mpro).

-

Reporter Plasmid: A plasmid containing a Gal4-protease cleavage site-VP16 fusion construct.

-

Luciferase Reporter Plasmid: pG5luc (or similar) containing Gal4 upstream activating sequences driving firefly luciferase expression.

-

-

Transfection Reagent: Lipofectamine 3000 or a similar transfection reagent.

-

Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Reagent: Luciferase Assay System (e.g., Promega Dual-Glo® Luciferase Assay System).

-

Plates: White, opaque 96-well cell culture plates.

-

Other: Phosphate-Buffered Saline (PBS), DMSO, multichannel pipettes, luminometer.

Cell Culture and Seeding

-

Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

On the day of the experiment, trypsinize the cells and resuspend them in fresh culture medium.

-

Count the cells and adjust the concentration to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a white, opaque 96-well plate.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

Transfection

-

Prepare the transfection complexes according to the manufacturer's protocol. For each well, a representative mixture would be:

-

50 ng of the Protease Expression Plasmid.

-

50 ng of the Reporter Plasmid.

-

50 ng of the Luciferase Reporter Plasmid.

-

-

Dilute the plasmids and the transfection reagent in serum-free medium.

-

Combine the diluted DNA and transfection reagent, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Add the transfection complexes to the cells in the 96-well plate.

Compound Treatment

-

Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be from 100 µM down to 0.1 nM, with a final DMSO concentration of less than 0.5%.

-

Include a "no compound" (vehicle control, DMSO only) and a "no protease" (cells transfected with reporter plasmids only) control.

-

Six to eight hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

Incubation and Luminescence Measurement

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically 100 µL).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis

-

Normalize the luminescence readings of the compound-treated wells to the vehicle control (DMSO-treated) wells, which represents 0% inhibition.

-

The "no protease" control can be used to represent 100% inhibition.

-

Plot the normalized data as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value of this compound.

Cell Viability Assay (Optional but Recommended)

To ensure that the observed decrease in protease activity is not due to cytotoxicity of this compound, a parallel cell viability assay should be performed.

-

Seed HEK293T cells in a separate 96-well plate as described above.

-

Treat the cells with the same concentrations of this compound used in the primary assay.

-

After the same incubation period, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

-

Calculate the half-maximal cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/IC50) to evaluate the therapeutic window of the compound.

References

- 1. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli [mdpi.com]

Application Notes and Protocols for TMC310911 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent protease inhibitor.[1][2] Initially developed as a competitive inhibitor of HIV-1 aspartate protease, it has demonstrated significant antiviral activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2][3] More recently, its potential as an inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro) has been explored, highlighting its broader antiviral capabilities.[4] This document provides a detailed standard operating procedure for an in vitro enzymatic assay to determine the inhibitory activity of this compound against viral proteases. The protocol is based on a fluorogenic substrate cleavage assay, a common and robust method for quantifying protease activity.

Principle of the Assay

The enzymatic assay described here utilizes a fluorogenic peptide substrate that is specifically recognized and cleaved by the target protease (e.g., HIV-1 protease or SARS-CoV-2 3CLpro). The substrate consists of a peptide sequence flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the compound's inhibitory potency (typically expressed as the IC50 value) can be determined.[5][6]

Signaling Pathway of Viral Protease Inhibition

Viral proteases play a critical role in the viral life cycle. For retroviruses like HIV and coronaviruses like SARS-CoV-2, viral genes are initially translated into large polyproteins. These polyproteins must be cleaved by viral proteases into individual, functional proteins that are essential for viral replication and maturation.[4][7] this compound, as a protease inhibitor, directly blocks the active site of the protease, preventing this cleavage. This disruption of the viral life cycle inhibits the production of new, infectious virions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Target | Notes | Reference |

| Median EC50 | 14 nM | Wild-Type HIV-1 | EC50 (50% effective concentration) measures the concentration of a drug that gives half-maximal response. | [2][3] |

| Pharmacokinetics | Linear profile | In Humans | Systemic exposure increases in a dose-proportional manner. Co-administration with ritonavir improves the pharmacokinetic profile. | [8][9] |

| Binding Affinity | Favorable | SARS-CoV-2 Main Protease | Molecular docking studies show strong binding interactions with the protease active site. | [4] |

Experimental Protocol: Fluorogenic Protease Inhibition Assay

This protocol outlines the steps for determining the IC50 value of this compound against a target viral protease.

Materials and Reagents

-

Recombinant target protease (e.g., HIV-1 protease or SARS-CoV-2 3CLpro)

-

Fluorogenic peptide substrate specific to the target protease

-

This compound compound

-

Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)[10]

-

DMSO (for dissolving the compound)

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow